molecular formula C26H19ClN2O2S2 B11961251 (3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11961251
M. Wt: 491.0 g/mol
InChI Key: XULCBZHRNDYCJX-FCQUAONHSA-N
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Description

(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a thiazolidinone ring, and an indolone moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Indolone Formation: The indolone moiety can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Final Coupling: The final step involves coupling the thiazolidinone and indolone intermediates under acidic or basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or interact with receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Indolones: Compounds containing the indolone moiety.

    Chlorobenzyl Derivatives: Compounds with a chlorobenzyl group.

Uniqueness

What sets (3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one apart is its combination of these three distinct structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Properties

Molecular Formula

C26H19ClN2O2S2

Molecular Weight

491.0 g/mol

IUPAC Name

(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H19ClN2O2S2/c27-19-12-10-18(11-13-19)16-29-21-9-5-4-8-20(21)22(24(29)30)23-25(31)28(26(32)33-23)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2/b23-22-

InChI Key

XULCBZHRNDYCJX-FCQUAONHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)SC2=S

Origin of Product

United States

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